

Technical Guide: Spectroscopic and Synthetic Profile of 3-((4-Isopropylbenzyl)oxy)azetidine

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Compound of Interest

Compound Name: 3-((4-Isopropylbenzyl)oxy)azetidine

Cat. No.: B1392434

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific experimental spectroscopic data and a dedicated synthetic protocol for **3-((4-Isopropylbenzyl)oxy)azetidine** have not been reported in peer-reviewed literature. The following guide is a comprehensive compilation based on established synthetic methodologies for analogous compounds and predicted spectroscopic values derived from data for structurally related molecules.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates. The 3-oxy-substituted azetidine motif, in particular, offers a versatile platform for introducing a variety of functional groups. This guide focuses on **3-((4-Isopropylbenzyl)oxy)azetidine**, a compound featuring a 4-isopropylbenzyl ether linkage, a common substituent in pharmacologically active molecules. This document provides a detailed, albeit predictive, overview of its spectroscopic characteristics and a robust, generalized synthetic protocol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-((4-Isopropylbenzyl)oxy)azetidine**. These predictions are based on the known spectral properties

of 3-(benzyloxy)azetidine, 4-isopropylbenzyl alcohol, and general principles of NMR, MS, and IR spectroscopy.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.25	d	2H	Ar-H (ortho to CH_2)
~7.18	d	2H	Ar-H (ortho to isopropyl)
~4.50	s	2H	O- CH_2 -Ar
~4.30	m	1H	Azetidine CH-O
~3.90	m	2H	Azetidine CH_2 (adjacent to NH, axial)
~3.60	m	2H	Azetidine CH_2 (adjacent to NH, equatorial)
~2.90	sept	1H	Isopropyl CH
~1.25	d	6H	Isopropyl CH_3

Solvent: CDCl_3 . Predicted chemical shifts are approximate.

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~148.5	Ar-C (ipso, isopropyl)
~135.5	Ar-C (ipso, CH ₂)
~128.0	Ar-CH (ortho to CH ₂)
~126.5	Ar-CH (ortho to isopropyl)
~72.0	O-CH ₂ -Ar
~65.0	Azetidine CH-O
~53.0	Azetidine CH ₂ -N
~34.0	Isopropyl CH
~24.0	Isopropyl CH ₃

Solvent: CDCl₃. Predicted chemical shifts are approximate.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Fragment Ion
219	[M] ⁺ (Molecular Ion)
133	[M - C ₄ H ₈ NO] ⁺ (Loss of azetidinoxy group)
119	[C ₉ H ₁₁] ⁺ (Isopropyltropylium ion)
105	[C ₈ H ₉] ⁺ (Loss of methyl from isopropyltropylium ion)
86	[C ₄ H ₈ NO] ⁺ (Azetidinoxy fragment)

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment of Absorption Band
~3350	N-H Stretch (secondary amine)
~3050-3020	C-H Stretch (aromatic)
~2960-2850	C-H Stretch (aliphatic)
~1460	C-H Bend (aliphatic)
~1100	C-O Stretch (ether) [1]

Experimental Protocols

The synthesis of **3-((4-Isopropylbenzyl)oxy)azetidine** can be achieved through a three-step process:

- Synthesis of N-Boc-3-hydroxyazetidine.
- O-alkylation with 4-isopropylbenzyl bromide.
- Deprotection of the N-Boc group.

3.1. Synthesis of N-Boc-3-hydroxyazetidine

This procedure is adapted from established methods for the synthesis of this key intermediate. [\[2\]](#)[\[3\]](#)

- Materials: 1-Benzhydrylazetidin-3-ol hydrochloride, Sodium hydroxide, Di-tert-butyl dicarbonate (Boc₂O), Palladium on carbon (10%), Methanol, Dichloromethane (DCM), Water.
- Procedure:
 - To a solution of 1-benzhydrylazetidin-3-ol hydrochloride in a mixture of water and DCM, add a solution of sodium hydroxide to basify the mixture.
 - Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-benzhydrylazetidin-3-ol.

- Dissolve the crude 1-benzhydrylazetidin-3-ol in methanol.
- Add 10% Palladium on carbon to the solution.
- Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
- Filter the reaction mixture through celite to remove the catalyst and wash with methanol.
- To the filtrate, add di-tert-butyl dicarbonate (Boc_2O) and stir at room temperature for several hours.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-Boc-3-hydroxyazetidine as a white solid.

3.2. Synthesis of tert-Butyl **3-((4-isopropylbenzyl)oxy)azetidine-1-carboxylate**

This O-alkylation is a standard Williamson ether synthesis.

- Materials: N-Boc-3-hydroxyazetidine, 4-Isopropylbenzyl bromide, Sodium hydride (60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF).
- Procedure:
 - To a stirred solution of N-Boc-3-hydroxyazetidine in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
 - Allow the mixture to warm to room temperature and stir for 30 minutes.
 - Cool the reaction mixture back to 0 °C and add a solution of 4-isopropylbenzyl bromide in anhydrous DMF dropwise.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Quench the reaction by the slow addition of water at 0 °C.

- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield tert-butyl **3-((4-isopropylbenzyl)oxy)azetidine-1-carboxylate**.

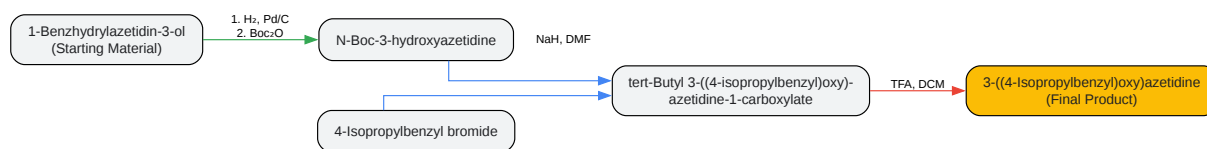
3.3. Synthesis of **3-((4-Isopropylbenzyl)oxy)azetidine** (Final Product)

Deprotection of the N-Boc group is typically achieved under acidic conditions.^[4]

- Materials: tert-Butyl **3-((4-isopropylbenzyl)oxy)azetidine-1-carboxylate**, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
- Procedure:
 - Dissolve tert-butyl **3-((4-isopropylbenzyl)oxy)azetidine-1-carboxylate** in DCM.
 - Add trifluoroacetic acid dropwise at 0 °C.
 - Stir the reaction mixture at room temperature for 1-2 hours (monitored by TLC).
 - Concentrate the reaction mixture under reduced pressure.
 - Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, **3-((4-Isopropylbenzyl)oxy)azetidine**.

Visualizations

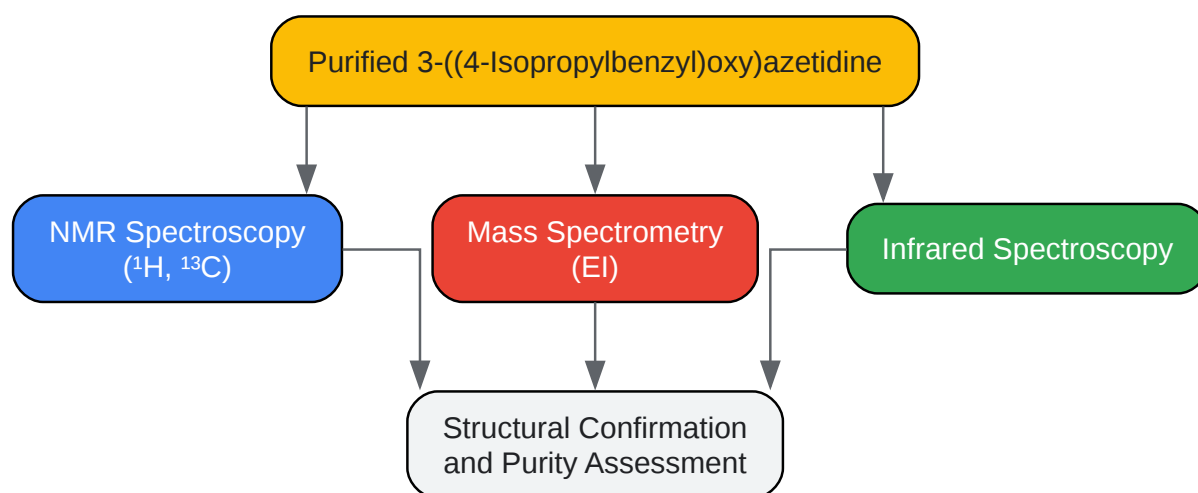
Diagram 1: Synthetic Workflow



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Caption: Synthetic pathway to **3-((4-Isopropylbenzyl)oxy)azetidine**.

Diagram 2: Spectroscopic Characterization Workflow



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Caption: Workflow for the spectroscopic analysis of the final product.

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